Hydrogen-Bond Acceptor Count: Functional Advantage of the Ethoxy Oxygen Over the Ethyl Analog
The target compound possesses five hydrogen-bond acceptors (HBA = 5), contributed by the benzotriazole nitrogens, the ethoxy oxygen, and the amino group, compared to only four HBA for the 4-ethylphenyl analog (BDBM96061), which lacks the ether oxygen atom [1][2]. This additional HBA capability provides the ethoxy derivative with enhanced potential for directional hydrogen-bonding interactions with biological targets, a feature that can be critical in fragment-based drug discovery where ligand efficiency depends on optimized polarity and hydrogen-bonding patterns [3]. No direct comparative binding data are available for these two compounds; however, the structural difference is quantifiable at the molecular descriptor level.
| Evidence Dimension | Hydrogen-Bond Acceptor Count (HBA) |
|---|---|
| Target Compound Data | HBA = 5 (predicted); TPSA = 54.04 Ų |
| Comparator Or Baseline | 2-(4-Ethyl-phenyl)-6-methyl-2H-benzotriazol-5-ylamine (ethyl analog): HBA = 4 (predicted); TPSA ≈ 45 Ų (estimated from structural difference) |
| Quantified Difference | ΔHBA = +1 (25% relative increase); ΔTPSA ≈ +9 Ų (~20% increase) for the target ethoxy compound |
| Conditions | In silico prediction (Sildrug ECBD / standard cheminformatics algorithms) |
Why This Matters
For procurement decisions in fragment-library assembly, a higher HBA count and TPSA can improve aqueous solubility and enable distinct hydrogen-bonding pharmacophore features compared to carbon-only side-chain analogs.
- [1] Sildrug ECBD Database. EOS44085: 2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine – Predicted Properties. https://sildrug.ibb.waw.pl/ecbd/EOS44085/ (accessed 2026-04-25). View Source
- [2] BindingDB. BDBM96061: 2-(4-Ethyl-phenyl)-6-methyl-2H-benzotriazol-5-ylamine. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=96061 (accessed 2026-04-25). View Source
- [3] Congreve, M.; Carr, R.; Murray, C.; Jhoti, H. A 'Rule of Three' for fragment-based lead discovery? Drug Discov. Today 2003, 8, 876–877. View Source
